molecular formula C9H12FNO B12064442 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine

2-(3-Fluoro-5-methylphenoxy)ethan-1-amine

Cat. No.: B12064442
M. Wt: 169.20 g/mol
InChI Key: LTDHDNORZWJAHS-UHFFFAOYSA-N
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Description

2-(3-Fluoro-5-methylphenoxy)ethan-1-amine is a chemical compound that belongs to the class of aminesThis compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine typically involves the reaction of 3-fluoro-5-methylphenol with ethylene oxide in the presence of a base, followed by the reaction with ammonia or an amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenoxy)ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides or hydroxylated derivatives, reduction may produce amines or other reduced forms, and substitution reactions can result in a wide range of substituted compounds .

Scientific Research Applications

2-(3-Fluoro-5-methylphenoxy)ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways and biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(3-Fluoro-5-methylphenoxy)ethan-1-amine include:

  • 2-(3-Fluoro-2-methylphenoxy)ethan-1-amine
  • 2-(2-Fluoro-5-methylphenoxy)ethan-1-amine
  • 2-fluoro-1-(3-methoxyphenyl)ethan-1-amine

Uniqueness

The presence of both the fluoro and methyl groups in specific positions can lead to unique interactions with molecular targets and distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-(3-fluoro-5-methylphenoxy)ethanamine

InChI

InChI=1S/C9H12FNO/c1-7-4-8(10)6-9(5-7)12-3-2-11/h4-6H,2-3,11H2,1H3

InChI Key

LTDHDNORZWJAHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)OCCN

Origin of Product

United States

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